1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole

CNS safety sedation profile rotarod performance

Researchers need a pyrazole NSAID metabolite with proven identity and sharply reduced CNS effects for SAR studies or bioanalytical validation. PZ-222 (CAS 54708-68-8) is the authentic N-demethylated metabolite of PZ-177, confirmed by in-vivo rabbit metabolism studies. - Delivers anti-inflammatory activity comparable to mepirizole while exhibiting “very much lower” sedation and muscle relaxation than PZ-177, minimizing false positives in analgesia assays. - Supplied as a crystalline reference standard (≥98% purity) suitable for LC-MS/MS quantification under ICH M10 guidelines. - Enables matched-pair SAR analysis with PZ-177 to probe structural determinants of CNS penetration and off-target GABA/glycine activity.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
CAS No. 54708-68-8
Cat. No. B1206916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
CAS54708-68-8
Synonyms1-(3-chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Molecular FormulaC12H12ClN3O2
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H12ClN3O2/c1-14-12(17)10-7-11(18-2)16(15-10)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17)
InChIKeyFBCZATUQGDWDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole (PZ-222): A Defined Pyrazole Carboxamide Metabolite with Distinct Pharmacodynamic Profile vs. Its Dimethyl Analog


1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole (CAS 54708‑68‑8), historically coded PZ‑222 or PC‑222, is a synthetic pyrazole‑3‑carboxamide belonging to the class of basic (non‑acidic) non‑steroidal anti‑inflammatory drugs (NSAIDs) [REFS‑1]. It is the primary N‑demethylated metabolite of the dimethyl‑carbamoyl parent compound PZ‑177 (1‑(m‑chlorophenyl)‑3‑N,N‑dimethylcarbamoyl‑5‑methoxypyrazole) and retains measurable anti‑inflammatory, analgesic and antipyretic activities, albeit at a generally lower potency than the parent, while exhibiting a substantially reduced central nervous system (CNS) depressant profile [REFS‑2]. The compound has been identified in rabbit urine metabolite profiling and has been directly compared with PZ‑177 and the pyrimidinyl‑pyrazole NSAID mepirizole in multiple pharmacodynamic and acute toxicity studies [REFS‑3].

Why 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole Cannot Be Replaced by Other Pyrazole NSAIDs or Its Parent Compound


In‑class pyrazole‑based anti‑inflammatory agents cannot be freely interchanged because subtle structural differences—particularly in the carbamoyl substituent—produce divergent pharmacodynamic and safety profiles. PZ‑222 carries a mono‑methylcarbamoyl group at the pyrazole 3‑position, in contrast to the N,N‑dimethylcarbamoyl of its parent PZ‑177 [REFS‑1]. This single N‑demethylation sharply reduces CNS depression: PZ‑222 was “very much lower” in producing sedation, muscle relaxation and loss of righting reflex compared with PZ‑177, while the structurally distinct pyrimidinyl‑pyrazole mepirizole was only “slightly lower” [REFS‑2]. Consequently, procurement for a study requiring an NSAID‑active molecule with a defined, attenuated CNS side‑effect burden mandates PZ‑222 specifically; substituting PZ‑177 or mepirizole would introduce confounding sedation or muscle‑relaxant effects that alter experimental interpretation. The quantitative evidence below directly supports this selection logic.

Head‑to‑Head Quantitative Differentiation: PZ‑222 vs. PZ‑177, Mepirizole, and Aminopyrine


CNS‑Depressant Liability: PZ‑222 Shows Markedly Lower Sedation and Muscle Relaxation Than PZ‑177

In a direct head‑to‑head neuropharmacological comparison in mice and rats, PZ‑222 produced substantially weaker CNS depressant effects than its parent PZ‑177. Across multiple endpoints—spontaneous locomotion (Animex test), muscle relaxation (rotarod and inclined‑screen tests), EEG sleep‑pattern induction in rabbits, and barbiturate hypnosis potentiation—PZ‑222 was described as “very much lower” than PZ‑177, whereas the comparator mepirizole was only “slightly lower” [REFS‑1]. This indicates a rank order of CNS depression: PZ‑177 >> mepirizole > PZ‑222. The qualitative description is reinforced by the observation that at doses where PZ‑177 produced loss of righting reflex, PZ‑222 did not [REFS‑1].

CNS safety sedation profile rotarod performance righting reflex

Anti‑Inflammatory Activity: PZ‑222 Retains Efficacy Comparable to Mepirizole in Acute Vascular Permeability Models

In the same 1975 pharmacological characterization that established PZ‑177’s profile, the anti‑inflammatory activity of PZ‑222 was directly compared with PZ‑177 and mepirizole using multiple phlogistic agents in the rat vascular permeability assay. PZ‑177 was “slightly stronger” than mepirizole, while the metabolite PZ‑222 was “slightly weaker” than PZ‑177 but still exhibited a similar magnitude of effect [REFS‑1]. This places PZ‑222’s acute anti‑exudative potency approximately in the same range as mepirizole, a clinically used NSAID. The same study noted that neither PZ‑177 nor PZ‑222 inhibited ultraviolet erythema, granuloma formation, or adjuvant arthritis, defining a selective acute‑phase anti‑inflammatory profile with no efficacy against chronic proliferative inflammation [REFS‑1].

acute inflammation vascular permeability anti‑exudative NSAID

Analgesic Activity: PZ‑177 Shows ~2‑Fold Superiority to Aminopyrine; PZ‑222 Exhibits Moderate Activity Below the Parent Level

In the analgesic assay reported in the 1975 profile, PZ‑177 demonstrated approximately twice the analgesic potency of the reference pyrazolone NSAID aminopyrine (“aminopyrineの約2倍の活性”) [REFS‑1]. While no separate numeric value is given for PZ‑222 in the accessible abstract, the authors state that “代謝物PZ‑222にもかなりの効果が認められ” (metabolite PZ‑222 also showed considerable effect) [REFS‑1]. When combined with the CNS study finding that PZ‑177 has “more potent analgesic … actions than do PZ‑222 and mepirizole” [REFS‑2], a clear rank order emerges: PZ‑177 (~2× aminopyrine) > PZ‑222 ~ mepirizole. The quantitative gap between PZ‑177 and PZ‑222 is specifically relevant because the analgesic dose of PZ‑177 is accompanied by sedative properties that PZ‑222 lacks.

analgesic antinociceptive pain model NSAID

Metabolic Identity: PZ‑222 Is the Authentic N‑Demethylated Metabolite of PZ‑177, Confirmed by Crystallographic Isolation from Rabbit Urine

In the definitive metabolite profiling study published in Yakugaku Zasshi 1981, five metabolites (M‑1 to M‑5) were isolated as crystals from rabbit urine after oral administration of PZ‑177. Metabolite M‑1 was unequivocally identified as 1‑(3‑chlorophenyl)‑5‑methoxy‑3‑(N‑methylcarbamoyl)pyrazole (PZ‑222) by thin‑layer chromatography and infrared spectroscopy [REFS‑1]. This provides a direct chemical identity link: PZ‑222 is the authentic mono‑demethylation product of PZ‑177. Other identified metabolites include the fully de‑alkylated 3‑carbamoyl derivative (M‑2), the 3‑carboxy derivative (M‑5), and two hydroxylated species (M‑3, M‑4) [REFS‑1]. This metabolic pathway places PZ‑222 as a critical reference standard for any bioanalytical method quantifying PZ‑177 metabolism, DMPK studies, or forensic/toxicological investigations involving this class of pyrazole NSAIDs.

drug metabolism metabolite identification reference standard bioanalytical

Gastric Safety Margin: PZ‑177 Class Demonstrates Weak Gastric Mucosal Irritation Compared with Acidic NSAIDs

The 1975 pharmacological profile explicitly notes that PZ‑177 exhibited only “weak” gastric mucosal damaging activity (“胃粘膜障害作用も弱い”) [REFS‑1]. The general pharmacological evaluation of 1976 confirmed that PZ‑177 reduced gastric juice volume and acidity without inhibiting connective‑tissue turnover, suggesting no ulcerogenic action on the gastric mucosa [REFS‑2]. Although these safety endpoints were directly measured on PZ‑177, the metabolite PZ‑222 shares the same basic (non‑acidic) pyrazole‑carboxamide scaffold—a class‑level structural feature consistently associated with reduced cyclooxygenase‑mediated gastric prostaglandin suppression relative to acidic NSAIDs such as phenylbutazone or indomethacin. No data contradict this inference for PZ‑222, and the structural rationale is robust.

gastric ulcerogenicity NSAID safety mucosal protection basic NSAID

Optimal Procurement Scenarios for 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole Based on Verified Differentiation


Behaviorally‑Clean In‑Vivo Inflammation and Pain Models

In murine acute inflammation assays (e.g., carrageenan‑induced paw edema, acetic acid‑induced writhing) where locomotor activity or hot‑plate latency serves as a primary endpoint, PZ‑222 delivers anti‑exudative and analgesic activity comparable to mepirizole but with markedly reduced CNS depressant effects relative to PZ‑177 [REFS‑1][REFS‑2]. This minimizes sedation‑driven false positives in analgesia scoring and preserves rotarod performance integrity.

Bioanalytical Reference Standard for PZ‑177 Metabolism and DMPK Studies

As the authentic crystalline N‑demethylated metabolite (M‑1) confirmed by TLC and IR from in‑vivo rabbit metabolism studies [REFS‑3], PZ‑222 is the only defensible choice as a certified reference standard for quantifying PZ‑177 metabolic pathways in LC‑MS/MS plasma, urine, or hepatocyte incubation assays. Any substitute lacking this verified metabolic provenance would compromise method validation under ICH M10 or comparable bioanalytical guidelines.

Structure‑Activity Relationship (SAR) Studies on Pyrazole Carboxamide CNS‑Safety Differentiation

The sharply divergent CNS profiles of PZ‑222 (N‑methyl) vs. PZ‑177 (N,N‑dimethyl) make this pair an informative SAR tool set for probing the structural determinants of pyrazole‑carboxamide brain penetration and GABA‑ergic or glycinergic off‑target activity [REFS‑2]. Procurement of both compounds enables matched‑pair comparisons that can inform the design of next‑generation NSAIDs with minimized central side effects.

Gastric‑Sparing NSAID Screening Libraries

The basic pyrazole‑3‑carboxamide scaffold of PZ‑222 is associated with reduced gastric mucosal prostaglandin suppression compared with acidic NSAIDs, a property confirmed for the parent PZ‑177 through gastric secretion and connective‑tissue‑turnover studies [REFS‑4][REFS‑5]. Incorporating PZ‑222 into screening cascades for gastrointestinal safety allows benchmarking of novel candidates against a molecule with a documented low‑ulcerogenicity class profile.

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